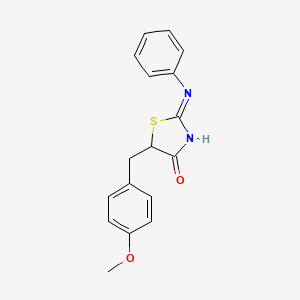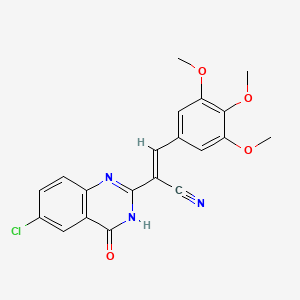![molecular formula C17H13BrN2O2 B3718818 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3718818.png)
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as BMQ, is a synthetic derivative of the naturally occurring alkaloid quinazoline. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been found to inhibit the activity of the PI3K/Akt pathway, which is commonly activated in cancer cells. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell cycle progression and angiogenesis, which are important processes involved in cancer growth and metastasis. 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In the brain, 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been found to protect against oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profiles.
Orientations Futures
There are several future directions for 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone research, including its potential use as a chemotherapeutic agent in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential use in combination with other chemotherapeutic agents. Additionally, 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has shown potential for the treatment of inflammation and neurodegenerative diseases, and further research is needed to explore its therapeutic potential in these areas. Finally, more research is needed to understand the mechanism of action of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone and its potential targets for drug development.
Applications De Recherche Scientifique
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast, lung, and prostate cancer. 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-15-8-7-12(18)10-11(15)6-9-16-19-14-5-3-2-4-13(14)17(21)20-16/h2-10H,1H3,(H,19,20,21)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQQWPJVFSMNU-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,3-benzodioxol-5-yl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B3718739.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B3718743.png)
![3-[5-(3-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B3718749.png)
![ethyl 6-amino-3-butyl-5-cyano-1'H,7H-spiro[isoxazolo[3,4-b]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3718760.png)
![2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-thiopyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-ol](/img/structure/B3718770.png)
![N-(3,5-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3718773.png)
![piperidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B3718780.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3,4,5-trimethoxybenzoate](/img/structure/B3718804.png)
![ethyl 5-ethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate](/img/structure/B3718805.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3718842.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3718849.png)
![1-(4-ethoxy-3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}phenyl)ethanone](/img/structure/B3718853.png)
